
(6-Isopropylpyridin-2-yl)methanol
Übersicht
Beschreibung
(6-Isopropylpyridin-2-yl)methanol: is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with an isopropyl group at the 6-position and a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (6-Isopropylpyridin-2-yl)methanol typically begins with commercially available pyridine derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (6-Isopropylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxymethyl group to a chloromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: (6-Isopropylpyridin-2-yl)carboxylic acid.
Reduction: (6-Isopropylpyridin-2-yl)methylamine.
Substitution: (6-Isopropylpyridin-2-yl)chloromethane.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (6-Isopropylpyridin-2-yl)methanol can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes, thereby modulating their activity.
Medicine:
Drug Development: this compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (6-Isopropylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isopropyl group can enhance hydrophobic interactions. These interactions can lead to the inhibition or activation of the target molecule, thereby exerting the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
- (6-Methylpyridin-2-yl)methanol
- (6-Ethylpyridin-2-yl)methanol
- (6-Propylpyridin-2-yl)methanol
Comparison:
- Structural Differences: The primary difference between (6-Isopropylpyridin-2-yl)methanol and its similar compounds lies in the nature of the alkyl group at the 6-position. While this compound has an isopropyl group, the similar compounds have methyl, ethyl, or propyl groups.
- Reactivity: The presence of different alkyl groups can influence the reactivity and steric properties of the compound. For example, the isopropyl group in this compound may provide greater steric hindrance compared to the methyl group in (6-Methylpyridin-2-yl)methanol, affecting the compound’s interaction with other molecules.
- Applications: The unique structural features of this compound may make it more suitable for specific applications, such as enzyme inhibition or material synthesis, compared to its similar compounds.
Eigenschaften
IUPAC Name |
(6-propan-2-ylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLWUHYWOHHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B139798.png)
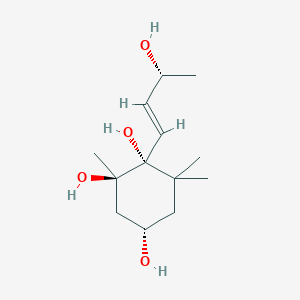
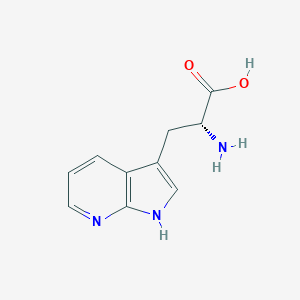
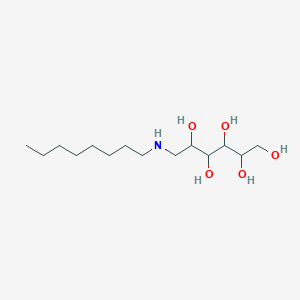
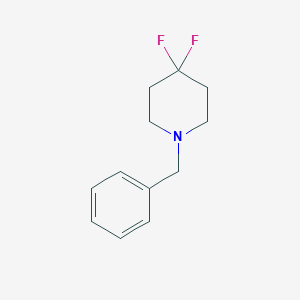
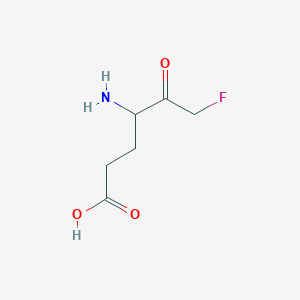
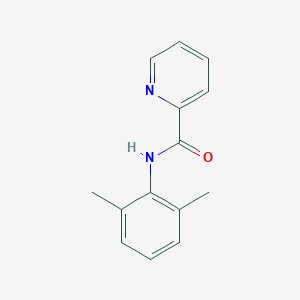

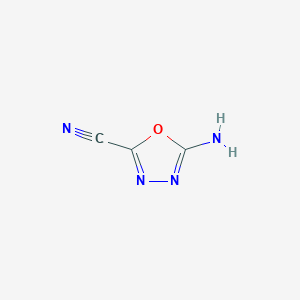
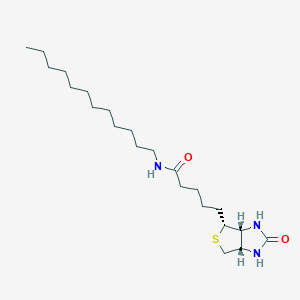
![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)
![2-[2-(2-Chloroethoxy)ethoxy]ethanol](/img/structure/B139825.png)

